molecular formula C5H7ClN4O B2924480 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide CAS No. 1173310-66-1

2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B2924480
CAS No.: 1173310-66-1
M. Wt: 174.59
InChI Key: AEYSUGAEDFDVPT-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a synthetic compound featuring a pyrazole core substituted with a chlorine atom at the 4-position, linked to an ethanimidamide moiety with a hydroxylamine functional group.

Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, modified by a chlorine substituent to enhance electron-withdrawing effects.
  • Ethanimidamide backbone: A two-carbon chain terminating in an imidamide group, which may participate in hydrogen bonding or coordination chemistry.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYSUGAEDFDVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 4-chloropyrazole with ethyl chloroformate, followed by the addition of hydroxylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide:

Chemical Information

  • Name: 2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
  • CAS Number: 1173310-66-1
  • Molecular Formula: C5H7ClN4O
  • Versatile small molecule scaffold

Applications
While specific applications of 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide are not detailed in the search results, information regarding pyrazoles in general, as well as hydroxyethanimidamides, provides some insight:

  • Pyrazole derivatives Pyrazoles exhibit a broad spectrum of biological activities and serve as medicinal scaffolds .
  • Building block: 2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide is used as a building block in the synthesis of more complex organic molecules.
  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Related compounds

  • 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile: A pyrazole derivative
  • 2-(3-fluoro-4-methoxyphenyl)-N'-hydroxyethanimidamide: It is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • 3-fluoro-4-methoxyacetophenone: A related compound with similar structural features.
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a fluorine and methoxy group attached to a phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-Based Derivatives

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Key Features Source
2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide C6H9ClN4O 4-Cl pyrazole; N'-hydroxyethanimidamide N/A Discontinued Chelation potential; discontinued
3-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide C7H12ClN4O 4-Cl pyrazole; methyl branch on imidamide chain N/A N/A Increased lipophilicity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 4-Cl pyrazole; phenyl, cyano, carboxamide groups 133–135 68 High crystallinity; aromatic stacking
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C21H14Cl2N6O Di-chloro substitution; carboxamide linker 171–172 68 Enhanced electron-withdrawing effects

Key Observations :

  • The addition of phenyl or cyano groups (e.g., 3a) increases molecular weight and may promote π-π interactions .
  • Synthetic Accessibility : Derivatives like 3a–3d achieve yields of 62–71% via coupling reactions using EDCI/HOBt, suggesting efficient synthesis compared to the discontinued target compound .
  • Physical Properties : Higher melting points in dichloro-substituted analogs (e.g., 3b at 171–172°C) correlate with increased molecular rigidity and intermolecular forces .

Heterocyclic Analogues Beyond Pyrazole

Table 2: Comparison with Benzimidazole and Thiazole Derivatives

Compound Name Core Structure Functional Groups Key Features Source
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (30) Benzimidazole + pyrazole Acetamide linker; triazole substituent Dual heterocyclic system; potential kinase inhibition
2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide Pyridine + thioether N'-hydroxyimidamide; chlorophenyl Enhanced solubility via sulfur linker

Key Observations :

  • Thiazole/Oxadiazole Derivatives : Substituents like thiazolyl or oxadiazolyl (e.g., in ) introduce additional hydrogen-bond acceptors, influencing target selectivity .

Functional Group Modifications

  • N'-Hydroxyimidamide vs. Carboxamide : The target compound’s N'-hydroxy group distinguishes it from carboxamide-linked analogs (e.g., 3a–3b), enabling redox activity and metal coordination. Conversely, carboxamide derivatives exhibit higher thermal stability, as evidenced by melting points >130°C .
  • Chain Length and Branching : The methyl-branched analog (C7H12ClN4O, ) may exhibit improved membrane permeability compared to the linear ethanimidamide chain in the target compound .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The chemical structure of 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide can be represented as follows:

C6H7ClN4O\text{C}_6\text{H}_7\text{ClN}_4\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CA54926.00

In particular, pyrazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives related to this compound have been reported to inhibit Aurora-A kinase, a critical target in cancer therapy, with IC50 values as low as 0.16 µM .

Antimicrobial and Antibiofilm Activity

The compound also exhibits antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that certain compounds displayed strong inhibitory action against human carbonic anhydrase isoforms, which are important in various physiological processes and disease states.

IsoformIC50 (nM)
hCA-I92.34
hCA-II73.20

Moreover, these compounds demonstrated significant antibiofilm activity against pathogenic bacteria, indicating their potential use in treating biofilm-associated infections .

The biological activity of 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide may be attributed to its ability to interact with specific biological targets. For example, studies utilizing molecular docking simulations have suggested that this compound could inhibit key enzymes involved in tumor progression and bacterial virulence .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of several pyrazole derivatives on MCF7 breast cancer cells. Results indicated that compounds similar to 2-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds effectively disrupted biofilm formation at sub-MIC concentrations, highlighting their potential as therapeutic agents against resistant bacterial strains .

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